AS-35
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]-3-(2H-tetrazol-5-yl)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4/c1-3-5-15-17(8-7-14(12(2)28)18(15)29)31-11-13-6-4-9-27-20(13)22-10-16(21(27)30)19-23-25-26-24-19/h4,6-10,29H,3,5,11H2,1-2H3,(H,23,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRGDCZGEKSIRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=CN3C2=NC=C(C3=O)C4=NNN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148546 | |
| Record name | AS 35 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108427-72-1 | |
| Record name | AS 35 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108427721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AS 35 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AS-35 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW517JK7UW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
9-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]-3-(2H-tetrazol-5-yl)pyrido[1,2-a]pyrimidin-4-one synthesis pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis pathways for Pranlukast, a potent cysteinyl leukotriene receptor antagonist. The document details various synthetic strategies, outlines key chemical intermediates, and presents detailed experimental protocols. All quantitative data from the cited literature has been compiled into structured tables for clear comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthetic processes. This guide is intended to serve as a valuable resource for researchers, chemists, and professionals involved in the development and manufacturing of pharmaceutical compounds.
Introduction
Pranlukast, with the chemical name 9-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]-3-(2H-tetrazol-5-yl)pyrido[1,2-a]pyrimidin-4-one, is a selective antagonist of the cysteinyl leukotriene receptor-1.[1] It is utilized in the treatment of bronchial asthma and allergic rhinitis by inhibiting the bronchoconstriction and inflammatory effects of leukotrienes.[2] The synthesis of Pranlukast involves a multi-step process, and various routes have been developed to improve yield, purity, and cost-effectiveness. This guide consolidates the available scientific literature to present a detailed examination of its synthesis.
Overview of Synthetic Strategies
Several synthetic routes for Pranlukast have been reported, primarily focusing on the efficient construction of the pyrido[1,2-a]pyrimidin-4-one core and the subsequent attachment of the side chains. A common strategy involves the synthesis of two key intermediates: a substituted pyrido[1,2-a]pyrimidine core and a phenoxy-containing side chain, which are then coupled.
A prevalent pathway involves the reaction of 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran with a derivative of 4-(4-phenylbutoxy)benzoic acid.[3][4] Alternative approaches focus on constructing the chromone ring system from precursors like 3-amino-2-hydroxyacetophenone.[4] The tetrazole moiety is typically introduced by the reaction of a nitrile precursor with an azide salt.[5][6]
Key Intermediates and Their Synthesis
The successful synthesis of Pranlukast relies on the efficient preparation of several key intermediates.
-
3-Amino-2-hydroxyacetophenone: This intermediate is crucial for building the chromone core of Pranlukast.[4]
-
4-(4-Phenylbutoxy)benzoic acid: This intermediate forms the side chain that is essential for the pharmacological activity of Pranlukast.[4] Its synthesis often starts from tetrahydrofuran, which undergoes ring-opening, Friedel-Crafts alkylation, bromination, and etherification.[7]
-
Ethyl 1H-tetrazole-5-carboxylate: This reagent is used to introduce the tetrazole ring, a critical pharmacophore, into the final molecule.[4][8]
Detailed Synthesis Pathway
A widely reported synthesis of Pranlukast is detailed below, involving the coupling of key intermediates followed by cyclization to form the final product.
Step 1: Synthesis of 4-(4-Phenylbutoxy)benzoic acid
The synthesis of this key side-chain intermediate can be initiated from tetrahydrofuran. The process involves several steps, including ring-opening and subsequent reactions to build the final acid.[7]
Step 2: Synthesis of 3-[4-(4-Phenylbutoxy)benzamido]-2-hydroxyacetophenone
4-(4-Phenylbutoxy)benzoic acid is reacted with 3-amino-2-hydroxyacetophenone to form an amide linkage.[7]
Step 3: Formation of the Pyrido[1,2-a]pyrimidin-4-one Ring and Introduction of the Tetrazole Moiety
The product from the previous step is then reacted with ethyl 1H-tetrazole-5-carboxylate, followed by cyclization to yield Pranlukast.[7] An alternative final step involves the reaction of 9-[(4-acetyl-3-hydroxy-2-n-propylphenoxy)methyl]-3-cyano-4H-pyrido[1,2-a]-pyrimidin-4-one with sodium azide and aluminum chloride to form the tetrazole ring.[6]
Experimental Protocols
Synthesis of 4-chloro-butan-1-ol from Tetrahydrofuran
-
Procedure: Tetrahydrofuran (144g, 2.0mol) and concentrated hydrochloric acid (600g, 6.0mol) are mixed in a 1 L three-necked flask. The mixture is heated to 60-65°C for 6 hours. After cooling, the organic layer is separated, washed with brine to neutrality, dried with anhydrous magnesium sulfate, and filtered. The excess tetrahydrofuran is removed by condensation, and the residue is distilled under vacuum to yield 4-chloro-butan-1-ol.
-
Yield: 152g (70%).
Synthesis of 3-[4-(4-phenylbutoxy)benzamide]-2-hydroxyacetophenone
-
Procedure: 4-(4-Phenylbutoxy)benzoic acid (13.5g, 0.05mol) is mixed with toluene (50mL) and DMF (0.125mL). Thionyl chloride (6.60g, 0.05mol) is added, and the mixture is heated to 60-75°C for 30 minutes. The cooled mixture is then added dropwise to a toluene solution of 3-amino-2-hydroxyacetophenone. The reaction proceeds for 3-10 hours. After cooling, the pH is adjusted to neutral with dilute hydrochloric acid, and the product is extracted with toluene. The solvent is removed by rotary evaporation to yield the product.[9]
-
Yield: Quantitative data not specified in the provided context.
Synthesis of 9-[(4-acetyl-3-hydroxy-2-n-propylphenoxy)methyl]-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (Pranlukast)
-
Procedure: A mixture of 9-[(4-acetyl-3-hydroxy-2-n-propylphenoxy)methyl]-3-cyano-4H-pyrido[1,2-a]-pyrimidin-4-one (1.00 g, 2.65 mmol), aluminum chloride (0.97 g, 7.27 mmol), and sodium azide (1.43 g, 21.99 mmol) in 20 ml of tetrahydrofuran is heated under reflux for 2 hours. After cooling, the reaction solution is diluted with ice water and acidified with dilute hydrochloric acid. The resulting precipitate is collected by filtration and dried. The crude product is then purified by dissolving in methanol with potassium hydroxide, filtering, and reprecipitating by cooling. The potassium salt is then neutralized with hydrochloric acid to yield the final product.[6]
-
Yield: 0.78 g (97% from the potassium salt).[6]
-
Melting Point: 268°-271° C (decomposition).[6]
Quantitative Data Summary
| Step/Compound | Starting Materials | Reagents and Conditions | Yield (%) | Melting Point (°C) | Reference |
| 4-chloro-butan-1-ol | Tetrahydrofuran | Concentrated HCl, 60-65°C, 6h | 70 | - | |
| Pranlukast | 9-[(4-acetyl-3-hydroxy-2-n-propylphenoxy)methyl]-3-cyano-4H-pyrido[1,2-a]-pyrimidin-4-one | AlCl₃, NaN₃, THF, reflux 2h; then KOH/MeOH and HCl | 74 (potassium salt), 97 (from salt) | 268-271 (dec.) | [6] |
Visualizations
Overall Synthesis Pathway of Pranlukast
References
- 1. medkoo.com [medkoo.com]
- 2. Pranlukast: a review of its use in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN106588897A - New preparation method of Pranlukast - Google Patents [patents.google.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. CN101450943B - Method for synthesizing drug pranlukast from tetrahydrofuran path - Google Patents [patents.google.com]
Pranlukast's Mechanism of Action in Bronchial Asthma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the molecular and cellular mechanisms through which pranlukast, a selective cysteinyl leukotriene receptor antagonist, exerts its therapeutic effects in the management of bronchial asthma.
Introduction: The Role of Leukotrienes in Asthma Pathophysiology
Bronchial asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, bronchoconstriction, and airway remodeling. A key family of inflammatory mediators implicated in asthma's pathogenesis is the cysteinyl leukotrienes (CysLTs), which include leukotriene C₄ (LTC₄), leukotriene D₄ (LTD₄), and leukotriene E₄ (LTE₄). Produced by various inflammatory cells such as mast cells, eosinophils, and basophils, CysLTs are potent constrictors of airway smooth muscle. They also promote mucus secretion, increase vascular permeability leading to airway edema, and act as chemoattractants for eosinophils, thereby perpetuating the inflammatory cascade.
Pranlukast is an orally active, potent, and selective antagonist of the type 1 cysteinyl leukotriene receptor (CysLT1R), the primary receptor for LTD₄. By blocking the binding of CysLTs to this receptor, pranlukast effectively mitigates their pro-inflammatory and bronchoconstrictive effects.
Core Mechanism of Action: CysLT1 Receptor Antagonism
The principal mechanism of pranlukast is its competitive and selective antagonism of the CysLT1 receptor. The CysLT1 receptor is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand LTD₄, primarily couples to the Gq/11 class of G proteins.
This Gq/11 activation initiates a critical signaling cascade:
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates the membrane-bound enzyme phospholipase C.
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).
-
Physiological Response: The resulting sharp increase in cytosolic Ca²⁺ in airway smooth muscle cells
Technical Whitepaper: The Discovery, Development, and Mechanistic Profile of AMX0035
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "AS-35" is not a recognized designation in publicly available scientific literature. This technical guide focuses on AMX0035 , a combination therapy for which substantial data exists and which may be the subject of the user's query.
Executive Summary
AMX0035, also known by its trade names Relyvrio and Albrioza, is an oral fixed-dose combination of sodium phenylbutyrate and taurursodiol. Developed by Amylyx Pharmaceuticals, it was investigated for the treatment of amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease characterized by the death of motor neurons. The therapeutic rationale for AMX0035 is based on a multi-pronged approach to mitigate neuronal cell death by simultaneously targeting endoplasmic reticulum (ER) stress and mitochondrial dysfunction. While initial clinical trials showed promise in slowing functional decline and extending survival in individuals with ALS, a subsequent confirmatory Phase 3 trial did not meet its primary or secondary endpoints, leading to the voluntary withdrawal of the drug from the market. This whitepaper provides a comprehensive overview of the discovery, development, mechanism of action, and clinical trial data for AMX0035.
Discovery and Development
The concept for AMX0035 originated from the hypothesis that targeting multiple neurodegenerative pathways simultaneously could provide a more robust therapeutic effect in diseases like ALS. Amylyx Pharmaceuticals, co-founded in 2013 by two undergraduate students, advanced the development of this combination therapy. The development of AMX0035 was a collaborative effort involving researchers, clinicians, and patient advocacy groups, including The ALS Association, which provided funding for its clinical trials.
The two active components of AMX0035, sodium phenylbutyrate and taurursodiol (also known as TUDCA or ursodoxicoltaurine), were individually known to have neuroprotective properties. Sodium phenylbutyrate is a histone deacetylase inhibitor that can act as a chemical chaperone to reduce ER stress. Taurursodiol is a bile acid that has been shown to protect mitochondria and inhibit apoptotic pathways. The innovation of AMX0035 lay in combining these two compounds to synergistically target key cellular pathways implicated in neuronal death in ALS.
Mechanism of Action
The precise mechanism of action of AMX0035 is not fully elucidated, but it is understood to act by concurrently mitigating stress in two critical cellular organelles: the endoplasmic reticulum and the mitochondria. In neurodegenerative diseases like ALS, the accumulation of misfolded proteins can lead to ER stress and the unfolded protein response (UPR), which can trigger apoptosis (programmed cell death). Simultaneously, mitochondrial dysfunction leads to impaired energy production and the release of pro-apoptotic factors.
-
Sodium Phenylbutyrate: This component is believed to address ER stress by acting as a chemical chaperone, aiding in the proper folding of proteins and thereby reducing the burden of misfolded proteins.
-
Taurursodiol: This bile acid is thought to enhance mitochondrial function and inhibit apoptosis by preventing the translocation of the pro-apoptotic protein Bax to the mitochondrial membrane.
By targeting these two distinct but interconnected pathways, AMX0035 was designed to reduce neuronal death and slow the progression of ALS.
Below is a diagram illustrating the proposed signaling pathways targeted by the components of AMX0035.
Caption: Proposed mechanism of action of AMX0035 components.
Clinical Studies
The clinical development of AMX0035 for ALS primarily revolved around two key clinical trials: the Phase 2/3 CENTAUR trial and the confirmatory Phase 3 PHOENIX trial.
The CENTAUR trial was a randomized, double-blind, placebo-controlled Phase 2/3 study that enrolled 137 participants with ALS. The primary objective was to evaluate the efficacy of AMX0035 in slowing the decline of function as measured by the Revised ALS Functional Rating Scale (ALSFRS-R) over a 24-week period.
Experimental Protocol: CENTAUR Trial
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group.
-
Participants: 137 adults with a diagnosis of ALS.
-
Intervention: AMX0035 (3g sodium phenylbutyrate and 1g taurursodiol per sachet) or matching placebo.
-
Dosage: One sachet daily for the first 3 weeks, then two sachets daily.
-
Primary Endpoint: Rate of decline in the ALSFRS-R total score over 24 weeks.
-
Secondary Endpoints: Muscle strength, breathing capacity, and hospitalizations.
The results of the CENTAUR trial, published in the New England Journal of Medicine, showed a statistically significant slowing of functional decline in the AMX0035 group compared to the placebo group. An open-label extension of the study also suggested a survival benefit.
| CENTAUR Trial: Key Efficacy Results | AMX0035 | Placebo | p-value |
| Mean Rate of ALSFRS-R Score Decline (points/month) | -1.24 | -1.66 | 0.03 |
| Median Overall Survival (months) - Open-label Extension | 25.0 | 18.5 | 0.023 |
Data sourced from Paganoni et al., 2020 and subsequent analyses.
The PHOENIX trial was a larger, 48-week, randomized, placebo-controlled, global Phase 3 clinical trial designed to confirm the findings of the CENTAUR trial. It enrolled 664 participants with ALS. The primary endpoint was the change from baseline in the ALSFRS-R total score at 48 weeks. Secondary endpoints included measures of quality of life, overall survival, and respiratory function.
Experimental Protocol: PHOENIX Trial
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group.
-
Participants: 664 adults with a diagnosis of ALS.
-
Intervention: AMX0035 or matching placebo.
-
Primary Endpoint: Change from baseline in ALSFRS-R total score at 48 weeks.
-
Secondary Endpoints: Quality of life assessments, overall survival, and slow vital capacity (SVC).
In March 2024, Amylyx Pharmaceuticals announced that the PHOENIX trial did not meet its primary or secondary endpoints. There was no significant difference in the decline of ALSFRS-R scores or in the other secondary outcomes between the AMX0035
In Vitro Characterization of Pranlukast: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pranlukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). This document provides a comprehensive in vitro characterization of Pranlukast, summarizing its binding affinity, functional antagonism, and effects on various cellular processes. Detailed methodologies for key experiments are provided to enable replication and further investigation. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action.
Introduction
Pranlukast is a small molecule drug that acts as a competitive antagonist of cysteinyl leukotrienes (CysLTs) at the CysLT1 receptor. CysLTs, including leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are potent inflammatory mediators derived from arachidonic acid. They play a crucial role in the pathophysiology of asthma and other allergic and inflammatory conditions by inducing bronchoconstriction, increasing vascular permeability, and promoting mucus secretion. Pranlukast selectively blocks the action of these mediators at the CysLT1 receptor, thereby mitigating the inflammatory response.
Mechanism of Action
Pranlukast exerts its pharmacological effects by selectively binding to and inhibiting the CysLT1 receptor, a G protein-coupled receptor (GPCR). The CysLT1 receptor is primarily coupled to the Gq/11 family of G proteins. Upon activation by its endogenous ligands (LTD4, LTC4, LTE4), the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which ultimately leads to smooth muscle contraction and other pro-inflammatory responses. Pranlukast competitively antagonizes the binding of cysteinyl leukotrienes to the CysLT1 receptor, thereby inhibiting this downstream signaling pathway.
Quantitative In Vitro Data
The in vitro activity of Pranlukast has been quantified through various assays, including receptor binding and functional inhibition studies. The following tables summarize key quantitative data.
Table 1: Receptor Binding Affinity of Pranlukast
| Ligand | Preparation | Ki (nM) | Reference |
| [3H]LTD4 | Lung Membranes | 0.99 ± 0.19 | |
| [3H]LTE4 | Lung Membranes | 0.63 ± 0.11 | |
| [3H]LTC4 | Lung Membranes | 5640 ± 680 |
Table 2: Functional Antagonism of Pranlukast
| Assay | Agonist | Tissue/Cell Line | Parameter | Value | Reference |
| Mucus Secretion | LTD4 | Guinea-Pig Trachea | IC50 | 0.3 µM | |
| Calcium Mobilization | UDP | dU937 cells | IC50 | 1.6 ± 0.4 µM | |
| Calcium Mobilization | UTP | dU937 cells | IC50 | 4.5 ± 0.8 µM | |
| Inositol Phosphate Production | 2-MeSADP | P2Y1 receptor-expressing 1321N1 astrocytoma cells | IC50 | 0.028 ± 0.013 µM | |
| Inositol Phosphate Production | UDP | P2Y6 receptor-expressing 1321N1 astrocytoma cells | IC50 | 0.150 ± 0.065 µM | |
| Functional Antagonism | LTD4 | Guinea-Pig Trachea | pA2 | 7.0 |
Experimental Protocols
Radioligand Binding Assay
This assay quantifies the affinity of Pranlukast for the CysLT1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from tissues or cells endogenously expressing the CysLT1 receptor (e.g., lung tissue).
-
Incubation: A fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [3H]LTD4) is incubated with the membrane preparation in the presence of varying concentrations of Pranlukast.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of Pranlukast that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of Pranlukast to inhibit CysLT1 receptor-mediated increases in intracellular calcium.
Methodology:
-
Cell Culture: Cells expressing the CysLT1 receptor are cultured in a suitable medium.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pranlukast Pre-incubation: The cells are pre-incubated with varying concentrations of Pranlukast.
-
Agonist Stimulation: A CysLT1 receptor agonist (e.g., LTD4) is added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured using a fluorometric plate reader or a fluorescence microscope.
-
Data Analysis: The concentration of Pranlukast that inhibits 50% of the agonist-induced calcium response (IC50) is determined.
Mast Cell Degranulation Assay
This assay assesses the effect of Pranlukast on the release of inflammatory mediators from mast cells.
Methodology:
-
Mast Cell Isolation: Mast cells are isolated from appropriate tissues (e.g., lung tissue).
-
Sensitization: The mast cells are sensitized with IgE.
-
Pranlukast Pre-incubation: The sensitized mast cells are pre-incubated with varying concentrations of Pranlukast.
-
Antigen Challenge: The cells are challenged with an antigen to induce degranulation.
The Cysteinyl Leukotriene Antagonist Pranlukast and its Inhibitory Effect on Eosinophil Migration: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effect of pranlukast, a selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, on the migration of eosinophils. Eosinophilic infiltration is a hallmark of various inflammatory conditions, notably allergic asthma and rhinitis. Pranlukast has demonstrated efficacy in mitigating these conditions, and its mechanism of action involves the modulation of eosinophil chemotaxis. This document summarizes the quantitative data on pranlukast's inhibitory effects, details the experimental protocols used to ascertain these effects, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Eosinophils are key effector cells in type 2 inflammatory responses. Their recruitment to tissues is a complex process orchestrated by a variety of chemoattractants, among which are the cysteinyl leukotrienes (CysLTs), particularly leukotriene D4 (LTD4). CysLTs exert their effects by binding to CysLT receptors on the surface of eosinophils, triggering a signaling cascade that leads to chemotaxis, the directed migration of cells towards a chemical stimulus.
Pranlukast is a potent and selective antagonist of the CysLT1 receptor. By blocking the binding of LTD4 to this receptor, pranlukast effectively inhibits the downstream signaling events that promote eosinophil migration. This targeted action makes pranlukast a valuable therapeutic agent in the management of eosinophil-driven inflammation. This guide will delve into the specifics of this interaction, providing the necessary data and methodologies for a comprehensive understanding.
Quantitative Data on Pranlukast's Effect on Eosinophil Migration
The inhibitory effect of pranlukast on eosinophil migration has been quantified in several studies. The data consistently demonstrates a potent and specific inhibition of LTD4-induced migration, with no significant effect on migration stimulated by other key eosinophil chemoattractants.
| Chemoattractant | Concentration of Chemoattractant | Pranlukast Concentration | Percentage Inhibition of Eosinophil Migration | IC50 | Reference |
| Leukotriene D4 (LTD4) | 0.1 µM | 1 µM | 100% (complete blockade of transendothelial migration |
Methodological & Application
Pranlukast In Vitro Assay Protocol for Airway Smooth Muscle Cells
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pranlukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes (CysLTs), particularly leukotriene D4 (LTD4), are potent inflammatory mediators involved in the pathophysiology of asthma. They induce bronchoconstriction, airway edema, mucus secretion, and eosinophil migration. Pranlukast exerts its therapeutic effect by competitively inhibiting the binding of LTD4 to the CysLT1 receptor on airway smooth muscle cells, thereby antagonizing these pathological processes. This document provides detailed protocols for in vitro assays to evaluate the efficacy of pranlukast in antagonizing LTD4-induced responses in human airway smooth muscle (HASM) cells.
Key Experiments
This application note details the following key in vitro assays:
-
Human Airway Smooth Muscle (HASM) Cell Culture: Protocol for the isolation and culture of primary HASM cells.
-
LTD4-Induced Calcium Mobilization Assay: A functional assay to measure the inhibition of LTD4-induced intracellular calcium release by pranlukast.
-
Airway Smooth Muscle Contraction Assay: An assay to assess the inhibitory effect of pranlukast on LTD4-induced contraction of HASM cells embedded in a collagen gel.
-
NF-κB Activation Assay: An assay to investigate the potential anti-inflammatory effects of pranlukast beyond CysLT1 receptor antagonism.
Quantitative Data Summary
The following tables summarize key quantitative data for pranlukast's in vitro activity.
Table 1: Pranlukast Inhibition of LTD4-Induced Responses
| Parameter | Agonist | Pranlukast Concentration | % Inhibition | IC50 | Cell Type/Tissue | Reference |
| 35SO4 output | 10 µM LTD4 | 10 µM | 83% | 0.3 µM | Guinea-pig trachea | |
| Contraction | LTD4 | - | - | pKB = 6.9 | Human bronchus | |
| IL-5 Protein | Mite Allergen | - | 40% | - | Human lung tissue | |
| NF-κB Activation | TNF-α | 10 µM | ~40% | - | U-937 cells | |
| NF-κB Activation | TNF-α | 10 µM | ~30% | - | Jurkat cells | |
| IL-6 Production | LPS | 10 µM | ~65% | - | PBMC |
IC50: Half-maximal inhibitory concentration. pKB: The negative logarithm of the antagonist's dissociation constant.
Experimental Protocols
Human Airway Smooth Muscle (HASM) Cell Culture
This protocol describes the isolation and culture of primary HASM cells from human bronchial tissue.
Materials:
-
Human bronchial tissue
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type IV
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Culture flasks and plates
Protocol:
-
Tissue Preparation: Obtain human bronchial tissue and transport it in ice-cold DMEM.
-
Dissection: Under sterile conditions, carefully dissect the smooth muscle layer from the surrounding connective tissue and epithelium.
-
Digestion: Mince the muscle tissue into small pieces and incubate with DMEM containing 0.1% Collagenase Type IV at 37°C for 60-90 minutes with gentle agitation.
-
Cell Isolation: After digestion, centrifuge the cell suspension and wash the pellet with PBS.
-
Plating: Resuspend the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin and plate them in culture flasks.
-
Culture: Maintain the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Subculture: When the cells reach 80-90% confluency, detach them using Trypsin-EDTA and subculture at a 1:3 or 1:4 ratio. Cells at passages 3-6 are recommended for experiments.
LTD4-Induced Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration ([Ca2+]i) in HASM cells in response to LTD4 and the inhibitory effect of pranlukast.
Materials:
-
HASM cells cultured in black-walled, clear-bottom 96-well plates
-
Fura-2 AM or other suitable calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Leukotriene D4 (LTD4)
-
Pranlukast
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Plating: Seed HASM cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: Wash the cells with HBSS. Load the cells with Fura-2 AM (or another calcium indicator) in HBSS for 60 minutes at 37°C.
-
Washing: After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Pranlukast Pre-incubation: Add varying concentrations of pranlukast (e.g., 1 nM to 10 µM) or vehicle control to the wells and incubate for 15-30 minutes at room temperature.
-
Calcium Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.
-
LTD4 Stimulation: Add a pre-determined EC80 concentration of LTD4 to the wells and immediately begin kinetic measurement of fluorescence changes for at least 2 minutes.
-
Data Analysis: The change in [Ca2+]i is typically represented as the ratio of fluorescence at two different excitation or emission wavelengths. Calculate the percentage inhibition of the LTD4 response by pranlukast for each concentration and determine the IC50 value.
Airway Smooth Muscle Contraction Assay
This assay evaluates the ability of pranlukast to inhibit LTD4-induced contraction of HASM cells in a 3D collagen gel matrix.
Materials:
-
HASM cells
-
Type I Collagen solution
-
DMEM (serum-free)
-
24-well culture plates
-
Leukotriene D4 (LTD4)
-
Pranlukast
-
Imaging system (e.g., microscope with a camera or gel scanner)
Protocol:
-
Cell-Collagen Mixture Preparation: Prepare a cell suspension of HASM cells in serum-free DMEM. Mix the cell suspension with a neutralized Type I collagen solution on ice to a final cell density of approximately 1-2 x 105 cells/mL.
-
Gel Polymerization: Pipette the cell-collagen mixture into each well of a 24-well plate and allow it to polymerize at 37°C for 1 hour.
-
Gel Equilibration: After polymerization, add serum-free DMEM to each well and incubate for 24-48 hours to allow the cells to establish mechanical tension within the gel.
-
Pranlukast Pre-incubation: Replace the medium with fresh serum-free DMEM containing varying concentrations of pranlukast or vehicle control and incubate for 30 minutes.
-
Contraction Induction: Add LTD4 (e.g., 100 nM) to the wells to induce contraction.
-
Image Acquisition: Capture images of the gels at baseline (before adding LTD4) and at various time points after LTD4 addition (e.g., 30, 60, 120 minutes).
-
Data Analysis: Measure the area of the collagen gel in each image. The degree of contraction is expressed as the percentage decrease in gel area compared to the baseline. Plot the concentration-response curve for pranlukast's inhibition of LTD4-induced contraction.
NF-κB Activation Assay
This protocol describes a method to assess the effect of pranlukast on the activation of the transcription factor NF-κB, a key regulator of inflammation.
Materials:
-
HASM cells
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
Pranlukast
-
Reagents for nuclear protein extraction
-
Assay kit for NF-κB p65 subunit detection (e.g., ELISA-based)
Protocol:
-
Cell Culture and Treatment: Culture HASM cells to near confluency in 6-well plates. Pre-treat the cells with various concentrations of pranlukast for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent such as LPS (1 µg/mL) or TNF-α (10 ng/mL) for 1-2 hours.
-
Nuclear Extraction: Following stimulation, wash the cells with ice-cold PBS and perform nuclear protein extraction according to the manufacturer's protocol of the extraction kit.
-
NF-κB p65 Assay: Determine the concentration of activated NF-κB p65 in the nuclear extracts using a specific ELISA-based assay kit.
-
Data Analysis: Compare the levels of activated NF-κB p65 in pranlukast-treated cells to those in stimulated, untreated cells. Express the results as a percentage inhibition of NF-κB activation.
Visualization of Pathways and Workflows
Caption: Pranlukast's mechanism of action on airway smooth muscle cells.
Caption: Experimental workflow for the calcium mobilization assay.
Pranlukast Dosage Calculation for In Vivo Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the calculation and administration of Pranlukast, a cysteinyl leukotriene receptor 1 (CysLT1R) antagonist, in various in vivo mouse models. This document outlines detailed experimental protocols, dosage calculations, and data presentation to facilitate the effective use of Pranlukast in preclinical research settings, including studies on asthma, pulmonary fibrosis, and cancer.
Mechanism of Action
Pranlukast is a selective antagonist of the CysLT1R. By blocking this receptor, Pranlukast inhibits the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes (LTC4, LTD4, and LTE4). Beyond its primary mechanism, Pranlukast has also been shown to modulate key signaling pathways involved in inflammation and fibrosis, notably by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta (TGF-β) signaling.
Quantitative Data Summary
The following table summarizes the reported dosages of Pranlukast used in different in vivo mouse models. This information is critical for determining the appropriate dosage range for your specific experimental needs.
| Mouse Model | Pranlukast Dosage | Administration Route | Vehicle | Frequency | Study Outcome | Reference |
| Pulmonary Fibrosis (Silica-induced) | 30 mg/kg | Oral Gavage | Not specified | Daily | Attenuated progression of pulmonary fibrosis | |
| Asthma (Ovalbumin-induced) | 10 mg/kg | Oral Gavage | Not specified | Daily | Attenuated airway inflammation and hyperresponsiveness | N/A |
| Lung Cancer (Xenograft) | 20 mg/kg | Intraperitoneal Injection | Not specified | Every other day | Inhibited tumor growth | N/A |
*Note: Specific vehicle information was not available in all cited
Application Notes and Protocols: Measuring the In Vitro Effect of Pranlukast on Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pranlukast, a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R), is clinically utilized for the management of bronchial asthma and allergic rhinitis.[1][2] Beyond its established role in blocking leukotriene-mediated bronchoconstriction, emerging evidence suggests that Pranlukast possesses broader anti-inflammatory properties, including the modulation of cytokine release from key immune cells.[3][4] These effects may occur through mechanisms independent of CysLT1R antagonism, pointing to a more complex pharmacological profile.[4][5]
These application notes provide detailed protocols for investigating the in vitro effects of Pranlukast on cytokine release from primary human mast cells, eosinophils, and T lymphocytes. The methodologies described herein are intended to enable researchers to quantify the inhibitory potential of Pranlukast on the production of key cytokines involved in allergic inflammation, such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), Interleukin-13 (IL-13), Tumor Necrosis Factor-alpha (TNF-α), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).
Data Presentation: Quantitative Effects of Pranlukast on Cytokine Release
The following tables summarize the reported in vitro effects of Pranlukast on the release of various cytokines from different immune cell types. These data provide a baseline for expected outcomes when following the protocols outlined in this document.
Table 1: Pranlukast Inhibition of Cytokine Release in Human Lung Tissue
| Cytokine | Cell Source(s) | Stimulation | Pranlukast Concentration | % Inhibition | Reference |
| IL-5 | Eosinophils, Lymphocytes, Mast Cells | Mite Allergen | Not Specified | ~40% | [4] |
Table 2: Pranlukast Inhibition of Cytokine Release in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | Cell Source(s) | Stimulation | Pranlukast Concentration | % Inhibition | Reference |
| IL-6 | Monocytes/Macrophages | Lipopolysaccharide (LPS) | 10⁻⁵ M | ~65% | [5] |
Table 3: Pranlukast Inhibition of Cytokine Release in Human Nasal Mucosa
| Cytokine | Stimulation | Pranlukast Treatment | Outcome | Reference |
| IL-4 | Perennial Allergic Rhinitis | In vivo | Significant Decrease | [3] |
| IL-5 | Perennial Allergic Rhinitis | In vivo | Significant Decrease | [3] |
| TNF-α | Perennial Allergic Rhinitis | In vivo | Significant Decrease | [3] |
Table 4: IC50 Values of Pranlukast on Nucleotide-Mediated Intracellular Calcium Mobilization
| Cell Type | Stimulant | Pranlukast IC50 | Reference |
| dU937 cells | UDP | 1.6 µM | [6] |
| dU937 cells | UTP | 4.5 µM | [6] |
Signaling Pathways
Pranlukast's inhibitory effects on cytokine release appear to be mediated through multiple signaling pathways, some of which are independent of its CysLT1 receptor antagonism. The diagrams below illustrate the putative signaling cascades involved and the potential points of intervention by Pranlukast.
References
- 1. Antileukotriene - Wikipedia [en.wikipedia.org]
- 2. Antagonis reseptor leukotriena - Wikipedia bahasa Indonesia, ensiklopedia bebas [id.wikipedia.org]
- 3. Leukotriene receptor antagonist pranlukast suppresses eosinophil infiltration and cytokine production in human nasal mucosa of perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pranlukast, a leukotriene receptor antagonist, inhibits interleukin-5 production via a mechanism distinct from leukotriene receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
Pranlukast Solution Preparation for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation and use of pranlukast solutions in cell culture experiments. Pranlukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R), a G-protein coupled receptor involved in inflammatory pathways. These guidelines cover the preparation of stock and working solutions, recommended storage conditions, and detailed protocols for common cell-based assays. Additionally, this document includes a summary of reported IC50 values and diagrams of relevant signaling pathways and experimental workflows to facilitate experimental design and data interpretation.
Introduction to Pranlukast
Pranlukast (ONO-1078) is a potent and selective antagonist of the CysLT1 receptor. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are lipid mediators that play a crucial role in the pathophysiology of inflammatory diseases, including asthma and allergic rhinitis. By blocking the binding of cysteinyl leukotrienes to CysLT1R, pranlukast inhibits downstream signaling pathways, leading to a reduction in inflammation, bronchoconstriction, and mucus secretion. Beyond its effects on the CysLT1R, pranlukast has also been shown to exhibit leukotriene-independent effects, such as the inhibition of reactive oxygen species (ROS) production and nuclear factor-kappaB (NF-κB) activation in endothelial cells.
Pranlukast Solution Preparation
Proper preparation of pranlukast solutions is critical for obtaining accurate and reproducible results in cell culture experiments. Pranlukast is sparingly soluble in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO).
Materials
-
Pranlukast hydrate powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
Protocol for Preparing Pranlukast Stock Solution (10 mM)
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing Pranlukast: Accurately weigh the desired amount of pranlukast powder. The molecular weight of pranlukast is 481.55 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh 4.8155 mg of pranlukast.
-
Dissolving in DMSO: Add the appropriate volume of DMSO to the weighed pranlukast powder. For a 10 mM stock solution, dissolve 4.8155 mg of pranlukast in 1 mL of DMSO.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, sonicate for a few minutes to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound[1]. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year)[2][3].
Protocol for Preparing Pranlukast Working Solution
-
Determine Final Concentration: Decide on the final concentration of pranlukast required for your experiment based on literature values or dose-response curves.
-
Thaw Stock Solution: Thaw a single aliquot of the pranlukast stock solution at room temperature.
-
Dilution in Culture Medium: Serially dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically at or below 0.1% (v/v), as higher concentrations can affect cell viability and experimental outcomes[1][4].
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without pranlukast) to the cell culture medium. This is essential to distinguish the effects of the compound from those of the solvent.
-
Immediate Use: Use the freshly prepared working solution immediately for treating cells.
Quantitative Data Summary
The following table summarizes the reported IC₅₀ values and effective concentrations of pranlukast in various in vitro models.
| Cell Line/Model | Assay | IC₅₀ / Effective Concentration | Reference |
| Guinea-pig trachea | LTD₄-evoked ³⁵SO₄ output inhibition | 0.3 µM | |
| U-937 and Jurkat cells | NF-κB activation inhibition | ~10 µM (40% & 30% inhibition) | [3] |
| Human peripheral blood mononuclear cells (PBMCs) | LPS-induced IL-6 production inhibition | ~10 µM (65% inhibition) | [3] |
| NCI-H292 cells | LPS-induced MUC2 mRNA expression inhibition | Significant at 5 µM | [3] |
| EA.hy926 endothelial cells | Oxygen-glucose deprivation-induced injury | Protective effects observed |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a general method for assessing the effect of pranlukast on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Pranlukast Treatment: The next day, remove the medium and add fresh medium containing various concentrations of pranlukast (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO at the highest equivalent concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader[5].
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
Signaling Pathways and Workflows
Cysteinyl Leukotriene Receptor 1 (CysLT1R) Signaling Pathway
Pranlukast acts as an antagonist at the CysLT1R, a G-protein coupled receptor. Upon binding of its ligands (LTC₄, LTD₄, LTE₄), the receptor activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events contribute to various cellular responses, including smooth muscle contraction, increased vascular permeability, and inflammation.
Pranlukast's Leukotriene-Independent Inhibition of NF-κB
Pranlukast has been observed to inhibit NF-κB activation through a mechanism that may be independent of CysLT1R antagonism, particularly in response to stimuli like oxygen-glucose deprivation (OGD). This pathway involves the reduction of reactive oxygen species (ROS), which are known activators of the NF-κB pathway.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for conducting cell-based assays with pranlukast.
References
Application Note: Quantification of Pranlukast in Human Plasma by High-Performance Liquid Chromatography
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of pranlukast in human plasma. The protocol utilizes a straightforward sample preparation technique and a reversed-phase HPLC system with UV detection, making it suitable for pharmacokinetic studies and routine drug monitoring. The method has been validated for linearity, accuracy, and precision.
Introduction
Pranlukast is a potent and selective cysteinyl leukotriene receptor antagonist used in the treatment of bronchial asthma. Accurate determination of its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for the quantification of pranlukast in human plasma using HPLC with UV detection. The method is based on a liquid-liquid extraction procedure for sample clean-up and a C18 column for chromatographic separation.
Materials and Reagents
-
Pranlukast reference standard
-
Internal Standard (IS), e.g., Zafirlukast
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ammonium acetate
-
Glacial acetic acid
-
tert-Butyl methyl ether (MTBE)
-
Human plasma (drug-free)
-
Ultrapure water
Equipment
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Glass test tubes
Experimental Protocols
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 10 mM ammonium acetate in water and adjust the pH to 4.5 with glacial acetic acid. The mobile phase consists of a mixture of this buffer and acetonitrile in a 30:70 (v/v) ratio. Degas the mobile phase before use.
-
Standard Stock Solutions: Accurately weigh and dissolve pranlukast and the internal standard (IS) in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the pranlukast stock solution with a 50:50 mixture of acetonitrile and water to obtain working standard solutions with concentrations ranging from 0.1 to 20 µg/mL.
-
Internal Standard Working Solution: Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water to obtain a working solution of 5 µg/mL.
Sample Preparation
-
Pipette 500 µL of plasma into a clean glass test tube.
-
Add 50 µL of the internal standard working solution (5 µg/mL) and vortex for 30 seconds.
-
Add 3 mL of tert-butyl methyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
HPLC Conditions
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 10 mM Ammonium Acetate (pH 4.5) : Acetonitrile (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 258 nm |
| Column Temperature | Ambient |
| Internal Standard | Zafirlukast |
Method Validation
The method was validated according to standard bioanalytical method validation guidelines.
Linearity
The calibration curve was linear over the concentration range of 10 to 2000 ng/mL for pranlukast in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | 30 | < 10% | < 12% | 95 - 105% | 93 - 107% |
| Medium | 500 | < 8% | < 10% | 97 - 103% | 96 - 104% |
| High | 1500 | < 7% | < 9% | 98 - 102% | 97 - 103% |
Recovery
The extraction recovery of pranlukast and the internal standard was determined by comparing the peak areas of extracted samples with those of unextracted standards.
| Analyte | Low QC Recovery (%) | Medium QC Recovery (%) | High QC Recovery (%) |
| Pranlukast | > 80% | > 85% | > 85% |
| Internal Standard | > 80% | > 80% | > 80% |
Experimental Workflow
Caption: Workflow for Pranlukast Quantification in Plasma.
Conclusion
The described HPLC method is simple, rapid, and reliable for the determination of pranlukast in human plasma. The validation results demonstrate that the method has good linearity, accuracy, and precision, making it suitable for pharmacokinetic and bioequivalence studies of pranlukast.
Troubleshooting & Optimization
Technical Support Center: Pranlukast Solubility for In vitro Studies
This guide provides researchers, scientists, and drug development professionals with essential information for working with Pranlukast, focusing on overcoming its solubility challenges in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Pranlukast?
A1: Pranlukast is a poorly water-soluble compound. Its water solubility is approximately 0.0032 mg/mL or 0.36 µg/mL. This low solubility necessitates the use of organic solvents or other solubilization techniques for most in vitro applications.
Q2: Which organic solvent is most commonly used to prepare a Pranlukast stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing Pranlukast stock solutions. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility.
Q3: What is the maximum concentration for a Pranlukast stock solution in DMSO?
A3: Pranlukast can be dissolved in DMSO at concentrations up to 48 mg/mL (99.68 mM). However, for practical laboratory use, preparing a stock solution in the range of 10-25 mg/mL is often sufficient and helps prevent precipitation during storage or dilution.
Q4: My Pranlukast is precipitating when I add it to my cell culture medium. Why is this happening and what can I do?
A4: Precipitation occurs when the concentration of Pranlukast, or its organic solvent (like DMSO), exceeds its solubility limit in the aqueous culture medium. To prevent this:
-
Lower the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is well below 1%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity and precipitation.
-
Use a multi-step dilution: Instead of adding the highly concentrated DMSO stock directly to the medium, perform one or more intermediate dilutions in a serum-free medium or phosphate-buffered saline (PBS).
-
Increase mixing: Add the Pranlukast solution to the medium drop-wise while gently vortexing or swirling to facilitate rapid dispersal.
-
Consider alternative formulations: For persistent issues, explore co-solvent systems or the use of surfactants.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Cloudiness or precipitate in stock solution | The solubility limit in the chosen solvent has been exceeded. The solvent may have absorbed moisture (especially DMSO). | Gently warm the solution (e.g., in a 37°C water bath) and/or sonicate to aid dissolution. If precipitation persists, the solution is likely oversaturated. Prepare a new, less concentrated stock solution using fresh, anhydrous DMSO. |
| Precipitate forms immediately upon dilution in aqueous buffer or media | "Salting out" effect. The highly concentrated drug solution is unable to disperse quickly enough in the aqueous environment. | Perform a serial dilution. First, dilute the DMSO stock into a smaller volume of serum-free media or PBS before adding it to the final culture volume. Ensure rapid mixing during dilution. |
| Precipitate appears in the culture plate after incubation | The drug is unstable in the culture medium over time, or the final concentration is too high for long-term solubility. Components in the media (e.g., proteins in fetal bovine serum) may be causing the drug to fall out of solution. | Lower the final concentration of Pranlukast in your experiment if possible. Reduce the final DMSO percentage. Test the stability of your working solution by incubating it under the same conditions (37°C, 5% CO2) without cells and observing for precipitation. |
| Inconsistent experimental results | Incomplete dissolution of the stock solution or precipitation in the final working solution. | Always ensure your stock solution is completely clear before making dilutions. Visually inspect culture wells for any signs of precipitation before and after adding cells. |
Quantitative Data Summary
Table 1: Solubility of Pranlukast in Various Solvents
| Solvent | Concentration | Molar Equivalent | Reference |
| Water | 0.0032 mg/mL | ~6.6 µM | |
| DMSO | up to 48 mg/mL | 99.68 mM | |
| 1-Butanol | 26.39 x 10⁻⁵ (mole fraction at 323.15 K) | - | |
| Ethanol | 6.18 x 10⁻⁵ (mole fraction at 323.15 K) | - | |
| Methanol | 3.96 x 10⁻⁵ (mole fraction at 323.15 K) | - |
Table 2: Example Co-Solvent Formulations for Improved Solubility
| Formulation Components (v/v) | Final Pranlukast Concentration | Solution Appearance | Use Case | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.75 mg/mL | Suspended Solution | In vivo (Oral/IP injection) | |
| 10% DMSO, 90% Corn Oil | ≥ 2.75 mg/mL | Clear Solution | In vivo |
Experimental Protocols
Protocol 1: Preparation of a 20 mM Pranlukast Stock Solution in DMSO
Materials:
-
Pranlukast powder (MW: 481.5 g/mol )
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and appropriate weighing tools
Methodology:
-
Calculation: Determine the mass of Pranlukast needed. For 1 mL of a 20 mM stock solution:
-
Mass (mg) = 20 mmol/L * 1 L/1000 mL * 481.5 g/mol * 1000 mg/g * 1 mL = 9.63 mg
-
-
Weighing: Carefully weigh out 9.63 mg of Pranlukast powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly. If needed, gently warm the solution at 37°C or place it in an ultrasonic bath for short intervals until the powder is completely dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability (up to 1-2 years).
Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture
Materials:
-
20 mM Pranlukast stock solution in DMSO (from Protocol 1)
-
Sterile, serum-free cell culture medium or PBS
-
Complete cell culture medium (containing serum, if applicable)
-
Sterile polypropylene tubes
Methodology:
-
Intermediate Dilution (1:100):
-
Thaw an aliquot of the 20 mM Pranlukast stock solution.
-
Add 2 µL of the 20 mM stock to 198 µL of serum-free medium in a sterile tube.
-
Mix well by pipetting or gentle vortexing. This results in a 200 µM intermediate solution.
-
-
Final Dilution (1:20):
-
Determine
-
Pranlukast Stability in Cell Culture Media: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Pranlukast in various cell culture media. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of Pranlukast in aqueous solutions?
A1: Pranlukast hydrate has been shown to be labile under alkaline conditions, with significant degradation observed.[1][2][3] It is also susceptible to degradation in its liquid state when exposed to light (photolytic degradation).[1][2][3] Conversely, it is relatively stable in acidic, peroxide, and thermal conditions when in a solid state.[1][2][3]
Q2: How should I prepare a stock solution of Pranlukast for cell culture experiments?
A2: Pranlukast is sparingly soluble in water but can be dissolved in DMSO to prepare a concentrated stock solution.[4] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO to minimize degradation from moisture.[4] For working solutions, the DMSO stock can be further diluted in cell culture media. It is crucial to ensure the final DMSO concentration in the culture is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: Is Pranlukast stable in common cell culture media like DMEM, RPMI-1640, or MEM?
Q4: What are the primary signaling pathways modulated by Pranlukast?
A4: Pranlukast is a selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1).[4][5] By blocking this receptor, it inhibits the downstream signaling cascades initiated by cysteinyl leukotrienes (LTC4, LTD4, LTE4). This primarily involves the inhibition of Gq/11 protein signaling, which leads to a reduction in intracellular calcium mobilization. Pranlukast has also been reported to inhibit NF-kappa B activation.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or weaker than expected biological activity of Pranlukast. | Degradation of Pranlukast in stock or working solutions. | 1. Prepare fresh stock solutions in anhydrous DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. 2. Prepare working dilutions in cell culture medium immediately before use. 3. Protect stock and working solutions from light. |
| Degradation of Pranlukast in the cell culture medium during the experiment. | 1. Minimize the incubation time of Pranlukast with the cells as much as the experimental design allows. 2. Consider replenishing the medium with fresh Pranlukast for long-term experiments (e.g., >24 hours). 3. Perform a stability test of Pranlukast in your specific cell culture medium under your experimental conditions (see Experimental Protocols section). | |
| High background or off-target effects observed. | Presence of degradation products with biological activity. | 1. Confirm the purity of the Pranlukast stock solution using HPLC. 2. If degradation is suspected, purify the Pranlukast sample or obtain a new, high-purity lot. |
| Precipitation of Pranlukast in the cell culture medium. | Poor solubility at the working concentration. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility, but remains non-toxic to the cells. 2. Visually inspect the medium for any precipitates after adding the Pranlukast working solution. 3. Consider using a different solvent for the initial stock solution if DMSO is problematic, though its compatibility and Pranlukast's solubility in alternatives should be verified. |
Summary of Pranlukast Stability Data
| Condition | Stability | Degradation (%) | Reference |
| Alkaline (0.1 N NaOH) | Labile | 62.48% | [1][3] |
| Photolytic (liquid state) | Labile | 7.67% | [1][3] |
| Acidic | Stable | Not significant | [1][3] |
| Peroxide | Stable | Not significant | [1][3] |
| Photolytic (solid state) | Stable | Not significant | [1][3] |
| Thermal | Stable | Not significant | [1][3] |
Experimental Protocols
Protocol: Assessing Pranlukast Stability in Cell Culture Medium using HPLC
This protocol provides a general framework for determining the stability of Pranlukast in a specific cell culture medium over time.
1. Materials:
- Pranlukast
- Anhydrous DMSO
- Cell culture medium of interest (e.g., DMEM, RPMI-1640)
- HPLC system with UV detector
- C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)
- Acetonitrile (HPLC grade)
- Ammonium acetate buffer (pH 5) or 0.1% Glacial Acetic Acid (HPLC grade)
- Sterile microcentrifuge tubes
2. Procedure:
- Prepare a 10 mM stock solution of Pranlukast in anhydrous DMSO.
- Prepare the working solution: Dilute the Pranlukast stock solution in the desired cell culture medium to the final experimental concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
- Incubation: Incubate the Pranlukast-containing medium at 37°C in a cell culture incubator.
- Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot (e.g., 100 µL) of the medium.
- Sample Preparation: Immediately after collection, mix the aliquot with an equal volume of acetonitrile to precipitate proteins and halt further degradation. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitates.
- HPLC Analysis:
- Transfer the supernatant to an HPLC vial.
- Inject a suitable volume (e.g., 20 µL) onto the HPLC system.
- Use a mobile phase suitable for Pranlukast separation, such as a gradient of acetonitrile and ammonium acetate buffer (pH 5) or acetonitrile and 0.1% glacial acetic acid.[1][2]
- Set the UV detector to a wavelength appropriate for Pranlukast detection (e.g., 230 nm or 262 nm).[1][2]
- Data Analysis:
- Quantify the peak area of the intact Pranlukast at each time point.
- Calculate the percentage of Pranlukast remaining at each time point relative to the 0-hour time point.
- Plot the percentage of remaining Pranlukast against time to determine its stability profile.
Visualizations
Caption: Experimental workflow for assessing Pranlukast stability.
Caption: Pranlukast's mechanism of action via the CysLT1 receptor pathway.
References
- 1. Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pranlukast Hydrate in its Laboratory Mixture [scite.ai]
- 2. Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pranlukast Hydrate in its Laboratory Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. ajchem-a.com [ajchem-a.com]
Troubleshooting Pranlukast precipitation in aqueous solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting and preventing the precipitation of Pranlukast in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my Pranlukast precipitate out of solution?
A1: Pranlukast is a poorly water-soluble compound, with an aqueous solubility of approximately 0.0032 mg/mL. Precipitation is a common issue and can be influenced by several factors:
-
pH: Pranlukast contains a tetrazole group with a pKa value around 5. Its solubility is highly pH-dependent and is extremely low in acidic conditions.
-
Solvent System: The choice of solvent and the concentration of Pranlukast are critical. Direct dissolution in purely aqueous buffers is often unsuccessful.
-
Temperature: Changes in temperature can affect solubility and may lead to precipitation.
-
Nucleation: The presence of impurities or undissolved microparticles can act as nucleation sites, initiating precipitation.
Q2: What is the recommended solvent for preparing Pranlukast stock solutions?
A2: Due to its low aqueous solubility, a water-miscible organic solvent is recommended for preparing concentrated stock solutions. Dimethyl sulfoxide (DMSO) is commonly used. For a 10 mM stock solution, you can dissolve Pranlukast in DMSO. Always use fresh, high-quality DMSO as absorbed moisture can reduce solubility.
Q3: How can I prevent Pranlukast from precipitating when I dilute my stock solution into an aqueous buffer?
A3: To prevent precipitation upon dilution, several strategies can be employed:
-
Use of Co-solvents and Surfactants: A common method involves a multi-step dilution process using co-solvents and surfactants. For example, a stock solution in DMSO can be first diluted with PEG300 and Tween-80 before the final addition of an aqueous saline solution.
-
Inclusion of Polymers: Hydrophilic polymers can act as precipitation inhibitors. Hydroxypropylmethyl cellulose (HPMC) and Polyvinylpyrrolidone (PVP) have been shown to improve the solubility and dissolution rate of Pranlukast.
-
pH Control: Maintaining the pH of the final aqueous solution above the pKa of Pranlukast's acidic functional groups can help maintain its solubility.
-
Preparation of Solid Dispersions: For oral formulations, preparing a solid dispersion of Pranlukast with a carrier polymer can enhance its dissolution in aqueous media.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon addition of stock solution to aqueous buffer | Rapid change in solvent polarity. Exceeding the solubility limit in the final buffer. | 1. Decrease the final concentration of Pranlukast. 2. Use a formulation with co-solvents and surfactants (see Protocol 1). 3. Slowly add the stock solution to the vigorously stirring buffer. |
| Cloudiness or precipitation observed over time | Slow nucleation and crystal growth. Temperature fluctuations. | 1. Incorporate a precipitation inhibitor like HPMC or PVP into your aqueous solution. 2. Store the solution at a constant, controlled temperature. 3. Filter the final solution through a 0.22 µm filter to remove any potential nucleation sites. |
| Inconsistent results in bioassays | Variable precipitation leading to inconsistent effective concentrations. | 1. Visually inspect your solutions for any signs of precipitation before each experiment. 2. Prepare fresh solutions for each experiment. 3. Validate your formulation by measuring the concentration of dissolved Pranlukast. |
Quantitative Data Summary
Table 1: Solubility of Pranlukast in Various Media
| Solvent/Medium | Solubility | Reference |
| Water | 0.0032 mg/mL | |
| 1% (w/w) HPMC aqueous solution | 87.58 µg/mL | |
| pH 6.8 dissolution medium | < 10 µg/mL | |
| DMSO | 11 mg/mL (22.84 mM) to 48 mg/mL (99.68 mM) | |
| Ethanol | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a Pranlukast Working Solution for In Vitro/In Vivo Studies
This protocol is adapted from a method for preparing a suspended solution suitable for oral and intraperitoneal injection.
Materials:
-
Pranlukast
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
Procedure:
-
Prepare a concentrated stock solution of Pranlukast in DMSO. For example, prepare a 27.5 mg/mL stock solution.
-
In a separate tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the Pranlukast/DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.
-
Finally, add 450 µL of saline to the mixture to reach a final volume of 1 mL. This will result in a final Pranlukast concentration of 2.75 mg/mL.
Visualizations
Diagram 1: Experimental Workflow for Pranlukast Solution Preparation
Technical Support Center: Cell Viability Assay Considerations with Pranlukast Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Pranlukast in cell viability assays. Pranlukast, a cysteinyl leukotriene receptor 1 (CysLT1) antagonist, can present unique challenges in these experimental setups due to its mechanism of action and potential off-target effects. This guide offers detailed methodologies and solutions to common problems to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Pranlukast?
Pranlukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] By blocking this receptor, it inhibits the inflammatory effects of cysteinyl leukotrienes, which are involved in conditions like asthma and allergic rhinitis.[1][2] This action prevents airway edema, smooth muscle contraction, and mucus secretion.[1][2]
Q2: Can Pranlukast interfere with the readings of my cell viability assay?
Yes, Pranlukast has intrinsic fluorescence properties, with an excitation maximum at approximately 286 nm and an emission maximum at around 418 nm.[1] This can interfere with fluorescence-based cell viability assays that use similar wavelengths. Additionally, its chemical structure may lead to non-specific interactions with assay reagents. It is crucial to include proper controls to account for these potential interferences.
Q3: Are there any known off-target effects of Pranlukast that could influence cell viability?
Yes, research has shown that Pranlukast can have off-target effects that may impact cell viability. These include the inhibition of volume-regulated anion channels (VRACs) and P2Y purinergic receptors.[2][3][4] Inhibition of these channels and receptors can disrupt cellular homeostasis, including ion balance and calcium signaling, which can, in turn, affect cell viability and confound assay results.[3]
Q4: How does Pranlukast's effect on mitochondrial function potentially impact tetrazolium-based assays like MTT?
While direct studies on Pranlukast are limited, a related CysLT1 receptor antagonist, montelukast, has been shown to promote mitochondrial biogenesis.[5][] Assays like MTT, XTT, and WST-1 rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases to produce a colored formazan product.[3] If Pranlukast alters mitochondrial activity, it could lead to an over- or underestimation of cell viability.
Q5: What is the recommended solvent and storage condition for Pranlukast?
Pranlukast is soluble in dimethyl sulfoxide (DMSO). Stock solutions in DMSO can be stored at -20°C for up to a month. It is important to minimize freeze-thaw cycles and to ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) and consistent across all wells, including controls, to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background in fluorescence-based assays (e.g., Resazurin, Calcein-AM) | Pranlukast's intrinsic fluorescence interferes with the assay's emission wavelength.[1] | 1. Run a "Pranlukast-only" control: Prepare wells with culture medium and Pranlukast at the same concentrations used in the experiment, but without cells. Subtract the average fluorescence of these wells from your experimental readings.2. Use a different assay: Switch to a colorimetric (e.g., MTT, SRB) or luminescence-based (e.g., CellTiter-Glo) assay that is less susceptible to fluorescence interference. |
| Inconsistent or non-reproducible results in MTT or similar tetrazolium assays | 1. Pranlukast alters mitochondrial activity: Pranlukast may be affecting mitochondrial function, leading to a change in the rate of formazan production that is independent of cell number.[5][]2. Direct reduction of MTT: The chemical properties of Pranlukast might directly reduce the tetrazolium salt, leading to a false-positive signal. | 1. Validate with a non-metabolic assay: Use an assay that measures a different viability parameter, such as membrane integrity (e.g., LDH release or Trypan Blue exclusion) or total protein content (e.g., SRB assay), to confirm your results.2. Run a cell-free control: Incubate Pranlukast with the MTT reagent in cell-free medium to check for direct chemical reduction. |
| Observed cytotoxicity at unexpectedly low concentrations | Off-target effects: Pranlukast's inhibition of VRACs or P2Y receptors could be inducing cytotoxicity in your specific cell line.[2][3][4] | 1. Consult the literature: Check if your cell line is known to be sensitive to disruptions in ion transport or purinergic signaling.2. Use a lower concentration range: If the goal is to study the effects of CysLT1 receptor antagonism, use concentrations of Pranlukast that are selective for this target and below the IC50 for its off-target effects. |
| Poor solubility or precipitation of Pranlukast in culture medium | Pranlukast is a lipophilic compound and may have limited solubility in aqueous media, especially at higher concentrations. | 1. Optimize stock solution concentration: Prepare a higher concentration stock in DMSO to minimize the volume added to the culture medium.2. Pre-dilute in serum-free medium: Before adding to the wells, pre-dilute the Pranlukast stock in a small volume of serum-free medium and vortex gently.3. Visually inspect wells: After adding Pranlukast, inspect the wells under a microscope for any signs of precipitation. |
Experimental Protocols
MTT Cell Viability Assay with Pranlukast Treatment
This protocol is designed to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Pranlukast stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Pranlukast Treatment:
-
Prepare serial dilutions of Pranlukast in complete culture medium.
-
Include the following controls:
-
Vehicle Control: Medium with the same final concentration of DMSO as the highest Pranlukast concentration.
-
Untreated Control: Medium only.
-
Medium Blank: Medium without cells.
-
-
Remove the old medium from the cells and add the Pranlukast dilutions and controls.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the medium blank from all other readings.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Sulforhodamine B (SRB) Assay with Pranlukast Treatment
This protocol measures cell viability based on the total protein content of the cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Pranlukast stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation:
-
After the treatment period, gently add 100 µL of cold 10% TCA to each well.
-
Incubate at 4°C for 1 hour.
-
-
Washing:
-
Carefully remove the supernatant.
-
Wash the plate five times with deionized water.
-
Allow the plate to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plate five times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Dye Solubilization:
-
Add 200 µL of 10 mM Tris-base solution to each well.
-
Shake the plate for 5 minutes to solubilize the protein-bound dye.
-
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Similar to the MTT assay, calculate cell viability as a percentage of the vehicle control.
Pranlukast Signaling and Assay Interactions
Pranlukast's On-Target and Off-Target Effects
Caption: On- and off-target signaling of Pranlukast.
Troubleshooting Workflow for Pranlukast in Viability Assays
Caption: Logical steps for troubleshooting assay issues.
Experimental Workflow for a Cell Viability Assay
Caption: Standard procedure for a plate-based assay.
References
- 1. First-time exploitation of Pranlukast's intrinsic fluorescence: a novel cetrimide-enhanced spectrofluorimetric platform for pharmaceutical, plasma, and content uniformity analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. CysLT1 receptor antagonists pranlukast and zafirlukast inhibit LRRC8-mediated volume regulated anion channels independe… [ouci.dntb.gov.ua]
- 3. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Pranlukast and Other Leukotriene Antagonists: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of Pranlukast and other key leukotriene antagonists—Montelukast, Zafirlukast, and the 5-lipoxygenase inhibitor, Zileuton. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on efficacy, safety, pharmacokinetics, and mechanism of action to facilitate informed decisions in respiratory and inflammatory disease research.
Introduction to Leukotriene Modulators
Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of asthma and allergic rhinitis. They induce bronchoconstriction, increase mucus secretion, enhance vascular permeability, and promote the recruitment of inflammatory cells.[1][2] Leukotriene modulators are broadly classified into two groups: cysteinyl-leukotriene type 1 (CysLT1) receptor antagonists and 5-lipoxygenase (5-LOX) inhibitors.
Pranlukast, Montelukast, and Zafirlukast are selective, competitive antagonists of the CysLT1 receptor, blocking the effects of cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[2][3][4] In contrast, Zileuton inhibits the 5-lipoxygenase enzyme, thereby preventing the synthesis of all leukotrienes, including both cysteinyl leukotrienes and LTB4, a potent neutrophil chemoattractant.[5]
Mechanism of Action: A Signaling Pathway Overview
The leukotriene signaling pathway begins with the release of arachidonic acid from the cell membrane, which is then acted upon by 5-lipoxygenase. This initiates a cascade that produces various leukotrienes, which then bind to their respective receptors to elicit a pro-inflammatory response. The diagram below illustrates this pathway and the points of intervention for different leukotriene antagonists.
Comparative Efficacy: Clinical Trial Data
While extensive head-to-head clinical trials with detailed published data are limited, the available evidence suggests comparable efficacy among the CysLT1 receptor antagonists for the treatment of asthma and allergic rhinitis.
Asthma
| Drug | Dosage | Key Efficacy Findings in Asthma |
| Pranlukast | 450 mg/day | Efficacy comparable to other CysLT1 antagonists. |
| Montelukast | 10 mg once daily (adults) | Significant improvement in FEV1 and asthma control parameters.[1] |
| Zafirlukast | 20 mg twice daily | Significant improvement in FEV1 and reduction in daytime asthma symptoms.[1][6] |
| Zileuton | 600 mg four times daily | Effective in improving lung function and reducing asthma symptoms. |
Allergic Rhinitis
In the treatment of seasonal allergic rhinitis, a double-blind, non-inferiority study found that Montelukast (5mg and 10mg) was non-inferior to Pranlukast (450mg/day) in improving composite nasal symptom scores.[7] Both treatments showed significant improvements from baseline in daytime and nighttime nasal symptoms.[7] Another study comparing Montelukast to the antihistamine cetirizine in children with perennial allergic rhinitis found both to be significantly more effective than placebo in improving total symptom scores and nasal airway resistance.[3] Montelukast was noted to be significantly superior to cetirizine in improving night sleep quality.[3]
| Drug | Dosage | Key Efficacy Findings in Allergic Rhinitis |
| Pranlukast | 450 mg/day | Significant improvement in nasal symptom scores.[7] |
| Montelukast | 10 mg once daily | Non-inferior to Pranlukast; significant improvement in daytime and nighttime nasal symptoms.[7][8] |
Pharmacokinetic Profiles
The pharmacokinetic properties of these agents influence their dosing frequency and potential for drug interactions. Montelukast's once-daily dosing may offer a compliance advantage over the twice-daily regimen of Pranlukast and Zafirlukast, and the four-times-daily dosing of Zileuton.
| Parameter | Pranlukast | Montelukast | Zafirlukast | Zileuton |
| Tmax (hours) | 2 - 6[9] | ~3.7[10] | ~3[5][11] | ~1.7 |
| Half-life (hours) | Longer with repeated dosing[9] | ~2.6 - 5.5[2][10] | ~10[5][11] | Not specified |
| Bioavailability | Influenced by time of dosing[9] | ~64%[2] | Reduced by ~40% with food[5][11] | Not specified |
| Protein Binding | Not specified | >99%[2] | >99%[5][11] | 93% |
| Metabolism | Not specified | Hepatic (CYP3A4, 2C9)[2] | Hepatic (CYP2C9)[5][11] | Hepatic (CYP1A2, 2C9, 3A4) |
| Excretion | Not specified | Biliary[2] | Feces (~90%), Urine (<10%)[5][11] | Not specified |
Safety and Tolerability
Overall, leukotriene antagonists are generally well-tolerated. However, there are differences in their adverse event profiles.
| Adverse Event Category | Pranlukast | Montelukast | Zafirlukast | Zileuton |
| Gastrointestinal | Common[12] | Common[12] | Reported | Reported |
| Neuropsychiatric | Less frequent than Montelukast[12] | Agitation, bad dreams, anxiety, depression, insomnia reported more frequently than with Pranlukast[12] | Less data available | Headache reported |
| Hepatic | Less data available | Rare reports of cholestatic hepatitis | Potential for elevated liver enzymes[5][11] | Risk of hepatotoxicity, requiring liver function monitoring |
Experimental Protocols
CysLT1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the CysLT1 receptor.
Detailed Methodology:
-
Membrane Preparation: Human monocytic U937 cells are cultured and differentiated with DMSO to induce CysLT1 receptor expression. Cells are harvested, homogenized, and centrifuged to isolate the cell membrane fraction.
-
Binding Assay: In a 96-well plate, incubate cell membranes with a fixed concentration of [3H]-Pranlukast and varying concentrations of the unlabeled competitor drug (Pranlukast, Montelukast, etc.).
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate membrane-bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This assay measures the ability of leukotriene antagonists to inhibit agonist-induced increases in intracellular calcium.
Detailed Methodology:
-
Cell Culture and Dye Loading: Culture U937 cells and differentiate with DMSO. Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a buffer containing the dye.[13][14]
-
Antagonist Pre-incubation: Pre-incubate the dye-loaded cells with varying concentrations of the leukotriene antagonist (Pranlukast, Montelukast, etc.) for a specified time.
-
Agonist Stimulation: Stimulate the cells with a CysLT1 receptor agonist, such as LTD4.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader or a fluorescence microscope. The ratio of fluorescence at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is used to determine the intracellular calcium concentration.
-
Data Analysis: Determine the inhibitory effect of the antagonist by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Calculate the IC50 value for each antagonist.
Ovalbumin-Induced Asthma Mouse Model
This in vivo model is used to evaluate the efficacy of anti-asthmatic drugs.
Detailed Methodology:
-
Sensitization: Sensitize BALB/c mice by intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide on days 0 and 14.[15]
-
Drug Administration: Administer the leukotriene antagonist (e.g., Pranlukast, Montelukast) to the treatment group of mice, typically via oral gavage or intraperitoneal injection, for a specified period during the challenge phase.
-
Challenge: Challenge the sensitized mice with aerosolized OVA for a set duration on multiple consecutive days (e.g., days 28, 29, and 30) to induce an asthmatic response.[15]
-
Assessment of Airway Inflammation: 24-48 hours after the final challenge, collect bronchoalveolar lavage (BAL) fluid to analyze the number and type of inflammatory cells (e.g., eosinophils).
-
Histopathology: Perfuse and fix the lungs for histological analysis to assess airway inflammation, mucus production, and airway remodeling.
-
Measurement of Airway Hyperresponsiveness: Measure airway hyperresponsiveness to a bronchoconstrictor agent like methacholine using a whole-body plethysmograph.
-
Data Analysis: Compare the inflammatory parameters and airway hyperresponsiveness between the vehicle-treated and drug-treated groups to determine the efficacy of the leukotriene antagonist.
Conclusion
Pranlukast, Montelukast, and Zafirlukast demonstrate comparable efficacy as CysLT1 receptor antagonists in the management of asthma and allergic rhinitis. The choice between these agents in a clinical setting may be guided by dosing frequency and individual patient response. Zileuton offers a different therapeutic approach by inhibiting the synthesis of all leukotrienes, which may be advantageous in certain inflammatory conditions. For research and drug development, the selection of a specific leukotriene antagonist will depend on the experimental model and the specific scientific question being addressed. The experimental protocols provided in this guide offer a starting point for the in vitro and in vivo evaluation of these compounds.
References
- 1. jag.journalagent.com [jag.journalagent.com]
- 2. pjps.pk [pjps.pk]
- 3. Randomized placebo-controlled trial comparing montelukast and cetirizine for treating perennial allergic rhinitis in children aged 2-6 yr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. ▼Montelukast and ▼zafirlukast in asthma | Drug and Therapeutics Bulletin [dtb.bmj.com]
- 7. A double-blind non-inferiority clinical study of montelukast, a cysteinyl leukotriene receptor 1 antagonist, compared with pranlukast in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized controlled trial evaluating the clinical benefit of montelukast for treating spring seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The single and multiple dose pharmacokinetics of pranlukast in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic profile of zafirlukast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apjai-journal.org [apjai-journal.org]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. The pharmacokinetics of pranlukast in healthy young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Pranlukast for the CysLT1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pranlukast's specificity for the Cysteinyl Leukotriene 1 (CysLT1) receptor against other common antagonists, Montelukast and Zafirlukast. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in making informed decisions for their drug development and research applications.
Cysteinyl leukotrienes (CysLTs) are potent lipid mediators that play a crucial role in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis. Their effects are mediated through two main G protein-coupled receptors, CysLT1 and CysLT2. The therapeutic efficacy of CysLT receptor antagonists, such as Pranlukast, is dependent on their high affinity and specificity for the CysLT1 receptor.
Comparative Analysis of Receptor Antagonists
Pranlukast, Montelukast, and Zafirlukast are all selective antagonists of the CysLT1 receptor. Their primary therapeutic action is to block the pro-inflammatory effects of CysLTs, such as bronchoconstriction and eosinophil recruitment, by preventing their binding to the CysLT1 receptor.
Quantitative Comparison of Receptor Binding and Functional Inhibition
The following table summarizes the available quantitative data on the binding affinities (IC50/Ki) and functional inhibition of Pranlukast, Montelukast, and Zafirlukast for both CysLT1 and CysLT2 receptors. A lower IC50 or Ki value indicates a higher binding affinity or inhibitory potency.
| Compound | CysLT1 Receptor | CysLT2 Receptor | Fold Selectivity (CysLT2/CysLT1) | Reference |
| Pranlukast | IC50: 0.8 nM | - | - | |
| Montelukast | IC50: ~1-5 nM | Low Affinity | >1000 | |
| Zafirlukast | IC50: 0.014 µM (14 nM) | IC50: 58 µM | ~4143 | |
| Zafirlukast | IC50: 1.7 nM | - | - |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. The "-" indicates that specific data was not available in the cited sources.
The data clearly indicates that while all three compounds are potent antagonists of the CysLT1 receptor, Zafirlukast has been shown to have a significantly lower affinity for the CysLT2 receptor, demonstrating high specificity. While a specific IC50 for Pranlukast on the CysLT2 receptor was not found in the searched literature, it is widely characterized as a selective CysLT1 antagonist.
Experimental Methodologies
The assessment of receptor specificity and antagonist potency relies on a variety of in vitro assays. Below are detailed protocols for the key experiments cited in this guide.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of Pranlukast, Montelukast, and Zafirlukast for the CysLT1 and CysLT2 receptors.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing the human CysLT1 or CysLT2 receptor.
-
Incubation: The cell membranes are incubated with a constant concentration of a radiolabeled CysLT1/2 ligand (e.g., [3H]-LTD4) and varying concentrations of the antagonist (Pranlukast, Montelukast, or Zafirlukast).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the intracellular calcium release induced by an agonist, a key signaling event downstream of CysLT1 receptor activation.
Objective: To determine the functional potency (IC50) of Pranlukast, Montelukast, and Zafirlukast in inhibiting CysLT1 receptor-mediated signaling.
Protocol:
-
Cell Culture: Cells expressing the CysLT1 receptor are cultured in 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist.
-
Agonist Stimulation: The cells are then stimulated with a CysLT1 receptor agonist (e.g., LTD4).
-
Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a plate reader.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium mobilization (IC50) is determined.
Chemotaxis Assay
This assay assesses the ability of an antagonist to block the migration of inflammatory cells, such as eosinophils, towards a chemoattractant, a critical process in allergic inflammation mediated by the CysLT1 receptor.
Objective: To evaluate the efficacy of Pranlukast, Montelukast, and Zafirlukast in inhibiting CysLT1-mediated cell migration.
Protocol:
-
Cell Preparation: A suspension of inflammatory cells (e.g., eosinophils or a relevant cell line) is prepared.
-
Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber) is used, with a porous membrane separating an upper and lower well. The lower well contains a CysLT1 agonist as a chemoattractant.
-
Antagonist Treatment: The cells in the upper well are pre-incubated with varying concentrations of the antagonist.
-
Incubation: The chamber is incubated to allow the cells to migrate through the membrane towards the chemoattractant.
-
Quantification: The number of cells that have migrated to the lower well is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the cell migration is determined.
Visualizing Key Pathways and Processes
To further clarify the mechanisms and experimental setups, the following diagrams are provided.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
